Giffonin R

Description

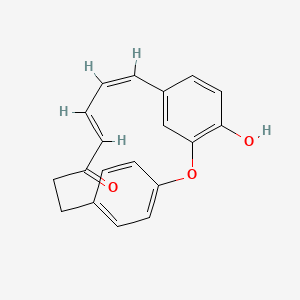

Structure

3D Structure

Properties

Molecular Formula |

C19H16O3 |

|---|---|

Molecular Weight |

292.3 g/mol |

IUPAC Name |

(8Z,10E)-4-hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),8,10,15,18-octaen-12-one |

InChI |

InChI=1S/C19H16O3/c20-16-4-2-1-3-15-8-12-18(21)19(13-15)22-17-10-6-14(5-9-16)7-11-17/h1-4,6-8,10-13,21H,5,9H2/b3-1-,4-2+ |

InChI Key |

VFZXRGDMRSXXNZ-HSFFGMMNSA-N |

Isomeric SMILES |

C1CC(=O)/C=C/C=C\C2=CC(=C(C=C2)O)OC3=CC=C1C=C3 |

Canonical SMILES |

C1CC(=O)C=CC=CC2=CC(=C(C=C2)O)OC3=CC=C1C=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Giffonin R: A Comprehensive Technical Guide to its Natural Source and Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Giffonin R is a naturally occurring cyclic diarylheptanoid, a class of phenolic compounds that has garnered significant interest for its diverse biological activities. This technical guide provides an in-depth overview of the primary natural source of Giffonin R, its co-occurring related compounds, and detailed methodologies for its extraction and isolation. Furthermore, this document outlines the general biosynthetic pathway of diarylheptanoids, offering a foundational understanding of Giffonin R's formation in its natural milieu. All quantitative data are presented in structured tables, and key experimental workflows and biosynthetic pathways are visualized using diagrams to facilitate comprehension and further research.

Natural Source and Occurrence

Giffonin R is a secondary metabolite isolated from the leaves of the common hazel, Corylus avellana L.[1][2][3]. This plant, belonging to the Betulaceae family, is widely cultivated for its nuts, particularly the "Tonda di Giffoni" cultivar from which a series of related diarylheptanoids, termed giffonins, have been identified.[1][4][5] While the nuts are the primary commercial product, the leaves of C. avellana represent a rich and underexploited source of bioactive phenolic compounds, including Giffonin R and its analogues.[1]

Giffonin R belongs to a larger family of compounds, the giffonins, which includes a range of cyclic diarylheptanoids and diaryl ether heptanoids.[1][2][3] These compounds are often found co-occurring in the methanolic extracts of C. avellana leaves. The isolation and characterization of these numerous related structures, from Giffonin A through X, highlight the chemical diversity within this natural source.[4]

Quantitative Data

While specific yield data for Giffonin R from Corylus avellana leaves is not explicitly detailed in the reviewed literature, the isolation yields of other co-occurring giffonins provide a valuable reference for the expected abundance of this class of compounds. The following table summarizes the yields of various giffonins isolated from the leaves of Corylus avellana as reported in a study by Masullo et al. (2015).

| Compound | Starting Material | Yield (mg) |

| Giffonin A | Dried Leaves of Corylus avellana | 2.3 |

| Giffonin B | Dried Leaves of Corylus avellana | 3.1 |

| Giffonin C | Dried Leaves of Corylus avellana | 2.5 |

| Giffonin D | Dried Leaves of Corylus avellana | 4.2 |

| Giffonin E | Dried Leaves of Corylus avellana | 3.8 |

| Giffonin F | Dried Leaves of Corylus avellana | 2.1 |

| Giffonin G | Dried Leaves of Corylus avellana | 3.5 |

| Giffonin H | Dried Leaves of Corylus avellana | 2.8 |

| Giffonin I | Dried Leaves of Corylus avellana | 5.2 |

Note: The yields are based on the processing of a bulk methanolic extract and subsequent chromatographic separation. The exact starting mass of the dried leaves for these specific yields is not provided in the abstract, but this data provides a comparative measure of the abundance of different giffonins.

Experimental Protocols

The following is a detailed methodology for the extraction and isolation of giffonins, including Giffonin R, from the leaves of Corylus avellana. This protocol is a composite representation based on the methods described in the scientific literature for the isolation of this class of compounds.

Plant Material Collection and Preparation

-

Collection: Fresh leaves of Corylus avellana are collected. For consistency, it is recommended to collect leaves from the same cultivar and at the same developmental stage.

-

Drying: The leaves are air-dried in a shaded, well-ventilated area to a constant weight.

-

Grinding: The dried leaves are ground into a fine powder using a mechanical grinder.

Extraction

-

Solvent Maceration: The powdered leaf material is macerated with methanol (MeOH) at room temperature. A typical solid-to-solvent ratio is 1:10 (w/v).

-

Extraction Duration: The maceration is carried out for a period of 72 hours with occasional agitation.

-

Filtration and Concentration: The methanolic extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Isolation

-

Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and n-butanol (n-BuOH), to fractionate the extract based on polarity.

-

Column Chromatography: The n-BuOH fraction, typically enriched in polar compounds like diarylheptanoids, is subjected to column chromatography.

-

Stationary Phase: Silica gel is commonly used as the stationary phase.

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common mobile phase combination is a mixture of chloroform and methanol, with the methanol concentration being incrementally increased.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the giffonins are further purified by preparative HPLC.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water is a common mobile phase for the separation of these compounds.

-

Detection: UV detection is used to monitor the elution of the compounds.

-

-

Structure Elucidation: The purified Giffonin R is structurally characterized using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mandatory Visualizations

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Giffonins A-I, antioxidant cyclized diarylheptanoids from the leaves of the hazelnut tree (Corylus avellana), source of the Italian PGI product "Nocciola di Giffoni" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Corylus avellana “Nocciola Piemonte”: metabolomics focused on polar lipids and phenolic compounds in fresh and roasted hazelnuts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Giffonins J–P, Highly Hydroxylated Cyclized Diarylheptanoids from the Leaves of Corylus avellana Cultivar “Tonda di Giffoni” [agris.fao.org]

The Pharmacological Potential of Diarylheptanoids from Corylus avellana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corylus avellana, commonly known as the European hazelnut, is a rich source of a diverse array of secondary metabolites, among which diarylheptanoids have garnered significant scientific interest. These phenolic compounds, characterized by a C7 chain connecting two aromatic rings, have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of diarylheptanoids isolated from Corylus avellana, with a focus on their α-glucosidase inhibitory, antioxidant, antimicrobial, and anticancer properties. Detailed experimental protocols and elucidated signaling pathways are presented to facilitate further research and drug discovery efforts in this area.

Extraction and Isolation of Diarylheptanoids from Corylus avellana

A general workflow for the extraction and isolation of diarylheptanoids from Corylus avellana plant material is depicted below. The process typically involves solvent extraction, followed by chromatographic separation techniques to yield pure compounds.

Biological Activities and Quantitative Data

The diarylheptanoids from Corylus avellana exhibit a range of biological activities. The following tables summarize the quantitative data reported in the literature.

Table 1: α-Glucosidase Inhibitory Activity of Diarylheptanoids

| Compound | IC50 (µM) | Reference |

| Giffonin J | 55.3 | [1][2] |

| Giffonin K | 70.0 | [1][2] |

| Giffonin P | 65.8 | [1][2] |

| Acarbose (Control) | 115.1 | [1][2] |

Table 2: Antioxidant Activity of Diarylheptanoids (Inhibition of Lipid Peroxidation)

| Compound | Concentration (µM) | H2O2-induced Inhibition (%) | H2O2/Fe2+-induced Inhibition (%) | Reference |

| Giffonin D | 10 | >60 | >50 | [3][4] |

| Giffonin H | 10 | >60 | >50 | [3][4] |

| Curcumin (Control) | 10 | Not specified | Not specified | [5] |

Table 3: Antimicrobial Activity of Diarylheptanoids (Zone of Inhibition)

| Compound | Concentration (µ g/disk ) | Bacillus cereus | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference |

| Carpinontriol B | 40 | Zone of inhibition observed | Zone of inhibition observed | No inhibition | No inhibition | |

| Giffonin U | 40 | Zone of inhibition observed | Zone of inhibition observed | No inhibition | No inhibition |

Table 4: Anticancer Activity of Hazelnut Shell Extract

| Cell Line | IC50 (µg/mL) | Reference |

| A375 (Melanoma) | 584 | |

| SK-Mel-28 (Melanoma) | 459 | |

| HeLa (Cervical Cancer) | 526 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

α-Glucosidase Inhibitory Assay

This assay is used to determine the ability of a compound to inhibit the activity of α-glucosidase, an enzyme involved in the breakdown of carbohydrates.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na2CO3)

-

Test compounds (diarylheptanoids)

-

Acarbose (positive control)

-

96-well microplate reader

Procedure:

-

Prepare a solution of α-glucosidase in phosphate buffer.

-

Prepare solutions of the test compounds and acarbose in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add a specific volume of the enzyme solution to each well.

-

Add the test compounds and control to the respective wells and incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding a solution of pNPG to each well.

-

Incubate the plate at 37°C for a specific time (e.g., 20 minutes).

-

Stop the reaction by adding a solution of sodium carbonate.

-

Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against different concentrations of the test compound.[6][7][8][9][10]

Antioxidant Activity: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures lipid peroxidation by quantifying malondialdehyde (MDA), a product of lipid breakdown, which reacts with thiobarbituric acid (TBA) to form a colored complex.

Materials:

-

Test compounds (diarylheptanoids)

-

Human plasma or other lipid source

-

Hydrogen peroxide (H2O2) and Ferrous sulfate (FeSO4) to induce oxidation

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a reaction mixture containing the lipid source (e.g., human plasma).

-

Add the test compounds at various concentrations to the reaction mixture.

-

Induce lipid peroxidation by adding H2O2 and FeSO4.

-

Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding TCA to precipitate proteins.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Collect the supernatant and add TBA reagent.

-

Heat the mixture at 95°C for a defined period (e.g., 30 minutes) to allow for the formation of the MDA-TBA adduct.

-

Cool the samples and measure the absorbance of the pink-colored complex at 532 nm.[11][12][13][14][15]

-

The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of a control without the test compound.

Antimicrobial Activity: Zone of Inhibition Assay (Agar Disk Diffusion)

This method is used to assess the antimicrobial activity of a compound by measuring the area of no microbial growth around a disk impregnated with the test substance.

Materials:

-

Test microorganisms (e.g., Bacillus cereus, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

-

Nutrient agar or Mueller-Hinton agar

-

Sterile filter paper disks

-

Test compounds (diarylheptanoids)

-

Positive control (standard antibiotic) and negative control (solvent)

Procedure:

-

Prepare a standardized inoculum of the test microorganism.

-

Evenly spread the inoculum onto the surface of an agar plate.

-

Impregnate sterile filter paper disks with a known concentration of the test compound.

-

Place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plate.

-

Incubate the plates at an optimal temperature for the growth of the microorganism (e.g., 37°C) for 18-24 hours.

-

After incubation, measure the diameter of the clear zone of inhibition around each disk in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[16][17][18][19][20]

Anticancer Activity: Cytotoxicity Assay and Caspase-3 Activation

This involves determining the cytotoxic effect of a compound on cancer cells and investigating the underlying mechanism, such as the induction of apoptosis via caspase-3 activation.

a) Cytotoxicity Assay (e.g., MTT Assay)

Materials:

-

Cancer cell lines (e.g., A375, SK-Mel-28, HeLa)

-

Cell culture medium and supplements

-

Test compounds (diarylheptanoids)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours).

-

After treatment, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is the concentration of the compound that causes 50% inhibition of cell growth.[21][22][23][24][25]

b) Caspase-3 Activity Assay

Materials:

-

Cancer cells treated with the test compound

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

-

Assay buffer

-

Microplate reader (for colorimetric or fluorometric detection)

Procedure:

-

Treat cancer cells with the test compound at a concentration known to induce cytotoxicity.

-

Lyse the cells to release the cellular contents, including caspases.

-

In a 96-well plate, add the cell lysate to the assay buffer.

-

Add the caspase-3 substrate to each well.

-

Incubate the plate at 37°C to allow the activated caspase-3 to cleave the substrate.

-

Measure the signal (absorbance for a colorimetric substrate or fluorescence for a fluorogenic substrate) using a microplate reader.

-

An increase in the signal compared to untreated cells indicates the activation of caspase-3, suggesting apoptosis induction.[26][27][28][29][30]

Signaling Pathways

The biological activities of diarylheptanoids from Corylus avellana are mediated through the modulation of specific signaling pathways.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

Diarylheptanoids have been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide, LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding inflammatory cytokines like TNF-α and IL-6. Diarylheptanoids can interfere with this pathway at various points, such as by inhibiting IKK activity or preventing the nuclear translocation of NF-κB.[1][2][31][32][33]

Anticancer Activity: Induction of Apoptosis via Caspase-3 Activation

The cytotoxic effects of diarylheptanoids on cancer cells are, in part, mediated by the induction of apoptosis, or programmed cell death. A key event in apoptosis is the activation of a cascade of cysteine proteases known as caspases. Caspase-3 is a critical executioner caspase that, once activated, cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and cell shrinkage. Diarylheptanoids can trigger the apoptotic cascade, leading to the activation of caspase-3 and subsequent cell death.

Conclusion

Diarylheptanoids from Corylus avellana represent a promising class of natural products with a diverse range of biological activities. Their demonstrated efficacy in inhibiting α-glucosidase, combating oxidative stress, suppressing microbial growth, and inducing cancer cell death underscores their potential for the development of novel pharmaceuticals and nutraceuticals. The detailed experimental protocols and elucidated signaling pathways provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further investigation into the therapeutic applications of these fascinating compounds. Future studies should focus on in vivo efficacy, bioavailability, and structure-activity relationship analyses to fully unlock the potential of Corylus avellana diarylheptanoids in human health.

References

- 1. Discovery of diarylheptanoids that activate α7 nAchR-JAK2-STAT3 signaling in macrophages with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diarylheptanoid hirsutenoxime inhibits toll-like receptor 4-mediated NF-κB activation regulated by Akt pathway in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Corylus avellana: A Source of Diarylheptanoids With α-Glucosidase Inhibitory Activity Evaluated by in vitro and in silico Studies [frontiersin.org]

- 4. Corylus avellana: A Source of Diarylheptanoids With α-Glucosidase Inhibitory Activity Evaluated by in vitro and in silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Giffonins A-I, antioxidant cyclized diarylheptanoids from the leaves of the hazelnut tree (Corylus avellana), source of the Italian PGI product "Nocciola di Giffoni" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro α-glucosidase inhibitory assay [protocols.io]

- 7. Synthesis, α-glucosidase inhibition, α-amylase inhibition, and molecular docking studies of 3,3-di(indolyl)indolin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro α-glucosidase inhibition by Brazilian medicinal plant extracts characterised by ultra-high performance liquid chromatography coupled to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 10. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. plantsjournal.com [plantsjournal.com]

- 13. researchgate.net [researchgate.net]

- 14. resources.rndsystems.com [resources.rndsystems.com]

- 15. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

- 16. microchemlab.com [microchemlab.com]

- 17. microbe-investigations.com [microbe-investigations.com]

- 18. nelsonlabs.com [nelsonlabs.com]

- 19. apec.org [apec.org]

- 20. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Natural Products for Cancer Therapy: A Review of Their Mechanism of Actions and Toxicity in the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 27. abcam.com [abcam.com]

- 28. cdn.caymanchem.com [cdn.caymanchem.com]

- 29. pubcompare.ai [pubcompare.ai]

- 30. sigmaaldrich.com [sigmaaldrich.com]

- 31. Diarylheptanoids from Alnus hirsuta inhibit the NF-kB activation and NO and TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

Giffonin R and its Role in Inhibiting Lipid Peroxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Giffonins and Lipid Peroxidation

Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, leading to the formation of reactive aldehydes and other secondary products that can cause cellular damage. This process is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants that can inhibit lipid peroxidation are therefore of significant interest in drug discovery and development.

Giffonins are a series of diarylheptanoids, with several congeners (A-I, J-P, Q, S, T, U, W, and X) identified from Corylus avellana 'Tonda di Giffoni', a protected geographical indication product from Italy.[1][2] These compounds have been evaluated for their antioxidant potential, particularly their ability to inhibit lipid peroxidation induced by agents such as hydrogen peroxide (H₂O₂) and a combination of H₂O₂ and ferrous iron (Fe²⁺).[2]

Quantitative Data on Lipid Peroxidation Inhibition by Giffonins

The inhibitory effects of various giffonins on lipid peroxidation have been quantified using the thiobarbituric acid reactive substances (TBARS) assay. The following table summarizes the available data on the percentage of inhibition of lipid peroxidation at a concentration of 10 µM.

| Compound | Inducer | % Inhibition of Lipid Peroxidation | Reference |

| Giffonin D | H₂O₂ | > 60% | [1] |

| Giffonin D | H₂O₂/Fe²⁺ | > 50% | [1] |

| Giffonin H | H₂O₂ | > 60% | [1] |

| Giffonin H | H₂O₂/Fe²⁺ | > 50% | [1] |

| Curcumin (Reference) | H₂O₂/Fe²⁺ | 19.2% | [1] |

Experimental Protocols

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This protocol is a generalized procedure based on common laboratory practices for the TBARS assay.

Objective: To quantify the extent of lipid peroxidation by measuring the concentration of malondialdehyde (MDA), a secondary product of lipid peroxidation.

Materials:

-

Test compounds (Giffonins)

-

Phosphate buffered saline (PBS), pH 7.4

-

Biological sample (e.g., plasma, tissue homogenate)

-

Inducing agent: Hydrogen peroxide (H₂O₂) and Ferrous sulfate (FeSO₄) solution

-

Trichloroacetic acid (TCA) solution (10% w/v)

-

Thiobarbituric acid (TBA) solution (0.67% w/v)

-

Malondialdehyde (MDA) standard solution

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare the biological sample (e.g., dilute plasma in PBS or prepare a 10% w/v tissue homogenate in PBS).

-

Induction of Lipid Peroxidation:

-

To the sample, add the test compound at the desired concentration.

-

Add the inducing agents (e.g., final concentration of 1 mM H₂O₂ and 0.1 mM FeSO₄).

-

Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

-

-

Termination of Reaction and Precipitation of Proteins:

-

Add ice-cold 10% TCA to the reaction mixture to stop the reaction and precipitate proteins.

-

Centrifuge the samples at 3000 rpm for 15 minutes.

-

-

Formation of MDA-TBA Adduct:

-

Collect the supernatant and add 0.67% TBA solution.

-

Incubate the mixture in a boiling water bath for 10 minutes.

-

-

Measurement:

-

Cool the samples to room temperature.

-

Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of MDA.

-

Calculate the concentration of MDA in the samples from the standard curve. The results are typically expressed as nmol of MDA per mg of protein.

-

The percentage inhibition of lipid peroxidation is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Experimental Workflow for TBARS Assay

Caption: Workflow for the TBARS assay to measure lipid peroxidation.

Signaling Pathways

The antioxidant effects of diarylheptanoids, including giffonins, are believed to be mediated, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophiles (such as certain phytochemicals), Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of several antioxidant enzymes, including Heme Oxygenase-1 (HO-1) , which plays a critical role in cellular defense against oxidative stress.

The activation of the Nrf2/HO-1 pathway by diarylheptanoids enhances the cell's capacity to neutralize reactive oxygen species (ROS) and thereby inhibit lipid peroxidation.[3]

Nrf2 Signaling Pathway in Antioxidant Response

Caption: Nrf2 signaling pathway activation by Giffonin.

Conclusion and Future Directions

The available evidence strongly suggests that giffonins are potent inhibitors of lipid peroxidation. While specific data for "Giffonin R" remains to be elucidated, the significant activity of other giffonins, such as D and H, highlights the therapeutic potential of this class of compounds. Their mechanism of action likely involves the modulation of key antioxidant signaling pathways, such as Nrf2.

Future research should focus on:

-

Isolating and characterizing "Giffonin R" and quantifying its specific activity against lipid peroxidation.

-

Conducting detailed structure-activity relationship (SAR) studies to identify the key structural features of giffonins responsible for their antioxidant activity.

-

Elucidating the full spectrum of signaling pathways modulated by giffonins in the context of oxidative stress.

-

Evaluating the efficacy of giffonins in in vivo models of diseases associated with lipid peroxidation.

This technical guide provides a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of giffonins as inhibitors of lipid peroxidation. The provided protocols and pathway diagrams serve as a practical resource for further investigation into this promising class of natural compounds.

References

An In-depth Technical Guide to the Antioxidant Capacity of Giffonin Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antioxidant properties of Giffonin compounds, a class of diarylheptanoids isolated from the leaves of the hazelnut tree (Corylus avellana), particularly the "Tonda di Giffoni" cultivar. This document details the quantitative antioxidant capacity of various Giffonin analogues, outlines the experimental protocols used for their assessment, and illustrates the logical workflow of antioxidant capacity evaluation.

Quantitative Antioxidant Capacity of Giffonin Compounds

Giffonin compounds have demonstrated significant antioxidant activity in various in vitro assays. Their capacity to inhibit lipid peroxidation and protein oxidation has been a primary focus of research. The following tables summarize the available quantitative data, comparing the efficacy of different Giffonin compounds.

Table 1: Inhibition of Lipid Peroxidation by Giffonin Compounds (TBARS Assay)

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a well-established method for measuring lipid peroxidation by detecting malondialdehyde (MDA), a secondary oxidation product. The data below represents the percentage inhibition of lipid peroxidation in human plasma induced by hydrogen peroxide (H₂O₂) and a combination of hydrogen peroxide and ferrous iron (H₂O₂/Fe²⁺).

| Giffonin Compound | Concentration (µM) | Inhibition of H₂O₂-induced Lipid Peroxidation (%) | Inhibition of H₂O₂/Fe²⁺-induced Lipid Peroxidation (%) | Reference Compound (Curcumin) Inhibition (%) |

| Giffonin D | 10 | > 60 | > 50 | 19.2[1] |

| Giffonin H | 10 | > 60 | > 50 | 19.2[1] |

| Giffonin B | Not specified | Lowest inhibition | Lowest inhibition | Not specified |

| Giffonin J | Not specified | Lowest inhibition | Lowest inhibition | Not specified |

Note: Specific percentage values for the lowest inhibition by Giffonins B and J were not provided in the reviewed literature.

Table 2: Protective Effects of Giffonins against Protein Oxidation

Oxidative stress can also lead to the carbonylation of proteins and the oxidation of thiol groups, both of which are markers of protein damage. The following table highlights the Giffonin compounds that have shown the most significant protective effects against these processes.

| Giffonin Compound | Concentration (µM) | Protective Effect |

| Giffonin K | 10 | Most active in reducing thiol group oxidation and protein carbonylation[1] |

| Giffonin G | 10 | Most active in reducing thiol group oxidation and protein carbonylation[1] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of the antioxidant capacity of Giffonin compounds.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This protocol is used to determine the extent of lipid peroxidation by measuring the formation of malondialdehyde (MDA).

Materials:

-

Human plasma

-

Giffonin compounds (or other antioxidants) dissolved in a suitable solvent (e.g., DMSO)

-

Hydrogen peroxide (H₂O₂)

-

Ferrous sulfate (FeSO₄)

-

Trichloroacetic acid (TCA) solution

-

Thiobarbituric acid (TBA) solution

-

Butylated hydroxytoluene (BHT)

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare a reaction mixture containing human plasma, the Giffonin compound at the desired concentration, and either H₂O₂ or a combination of H₂O₂ and Fe²⁺ to induce lipid peroxidation.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) to allow for lipid peroxidation to occur.

-

Precipitation: Stop the reaction by adding a TCA solution to precipitate the proteins.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Reaction with TBA: Collect the supernatant and add TBA solution. To prevent further oxidation during the heating step, BHT can be added.

-

Heating: Heat the samples at 95-100°C for a specified time (e.g., 15-60 minutes) to facilitate the reaction between MDA and TBA, forming a pink-colored adduct.

-

Measurement: Cool the samples and measure the absorbance of the pink adduct at 532 nm using a spectrophotometer.

-

Calculation: The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples containing the Giffonin compound to the absorbance of the control samples (without the antioxidant).

Protein Carbonylation Assay

This assay quantifies the amount of carbonyl groups introduced into proteins as a result of oxidative stress.

Materials:

-

Plasma proteins

-

Giffonin compounds

-

2,4-Dinitrophenylhydrazine (DNPH) solution

-

Trichloroacetic acid (TCA) solution

-

Ethanol/Ethyl acetate washing solution

-

Guanidine hydrochloride solution

-

Spectrophotometer

Procedure:

-

Incubation with Oxidant: Incubate plasma proteins with an oxidizing agent (e.g., H₂O₂/Fe²⁺) in the presence and absence of the Giffonin compound.

-

Derivatization with DNPH: Add DNPH solution to the protein samples to react with the carbonyl groups, forming stable dinitrophenylhydrazone adducts. Incubate in the dark at room temperature.

-

Protein Precipitation: Precipitate the proteins using a TCA solution.

-

Washing: Wash the protein pellet multiple times with an ethanol/ethyl acetate solution to remove any unreacted DNPH.

-

Solubilization: Resuspend the protein pellet in a guanidine hydrochloride solution.

-

Measurement: Measure the absorbance of the dinitrophenylhydrazone adducts at approximately 370 nm using a spectrophotometer.

-

Calculation: The level of protein carbonylation is proportional to the absorbance, and the protective effect of the Giffonin compound is determined by comparing the absorbance of the treated sample to the control.

Thiol Group Oxidation Assay

This assay measures the oxidation of free thiol (-SH) groups in proteins, a marker of oxidative damage.

Materials:

-

Plasma proteins

-

Giffonin compounds

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Buffer solution (e.g., phosphate buffer)

-

Spectrophotometer

Procedure:

-

Oxidative Stress Induction: Expose plasma proteins to an oxidizing agent in the presence and absence of the Giffonin compound.

-

Reaction with DTNB: Add DTNB solution to the protein samples. DTNB reacts with free thiol groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB).

-

Measurement: Measure the absorbance of the TNB product at 412 nm using a spectrophotometer.

-

Calculation: The amount of free thiol groups is proportional to the absorbance. The protective effect of the Giffonin compound is determined by comparing the decrease in absorbance in the treated sample to the control.

Signaling Pathways and Experimental Workflows

While direct evidence specifically linking Giffonin compounds to the modulation of key antioxidant signaling pathways such as the Nrf2 pathway is still emerging, the broader class of diarylheptanoids has been shown to interact with various cellular signaling cascades. A recent publication by Cerulli et al. (2025) suggests a direct link between diarylheptanoids from Corylus avellana and the activation of the Nrf2 pathway, a master regulator of the antioxidant response. However, the detailed molecular interactions are not yet fully elucidated in publicly available literature. Similarly, some diarylheptanoids have been shown to inhibit cyclooxygenase (COX) enzymes, but specific data for Giffonins is not available.

Therefore, a detailed signaling pathway diagram for Giffonins cannot be accurately constructed at this time. Instead, a logical workflow for the evaluation of their antioxidant capacity is presented below.

Caption: Workflow for evaluating the antioxidant capacity of Giffonin compounds.

This guide provides a foundational understanding of the antioxidant properties of Giffonin compounds based on current scientific literature. Further research is warranted to fully elucidate their mechanisms of action, particularly their interaction with cellular signaling pathways, which will be crucial for their potential development as therapeutic agents.

References

Giffonin R: A Potential Neuroprotective Agent - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Giffonin R, a cyclic diarylheptanoid isolated from the flowers of the hazelnut tree (Corylus avellana), has emerged as a compound of interest for its potential neuroprotective properties.[1][2][3] This technical guide provides a comprehensive overview of the current scientific evidence supporting the neuroprotective potential of Giffonin R, with a focus on its antioxidant activity. Oxidative stress is a key pathological mechanism in a range of neurodegenerative diseases, leading to neuronal damage and death.[4][5] Compounds with the ability to mitigate oxidative damage are therefore of significant interest in the development of novel neuroprotective therapies. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the proposed mechanisms of action.

Quantitative Data Summary

The primary evidence for the neuroprotective potential of Giffonin R stems from its potent antioxidant effects, specifically its ability to inhibit lipid peroxidation. A key study demonstrated that Giffonin R significantly reduces the formation of thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation.[1][3][6]

Table 1: In Vitro Antioxidant Activity of Giffonin R

| Compound | Concentration (µM) | Assay | Model | % Inhibition of Lipid Peroxidation | Reference |

| Giffonin R | 10 | TBARS | H₂O₂/Fe²⁺-induced lipid peroxidation | >50% | [1][3][6] |

| Giffonin S | 10 | TBARS | H₂O₂/Fe²⁺-induced lipid peroxidation | ~35% | [1][3][6] |

| Curcumin (Reference) | Not specified | TBARS | H₂O₂/Fe²⁺-induced lipid peroxidation | Less than Giffonin R | [1][3][6] |

Experimental Protocols

The following is a detailed methodology for the key experiment cited in the evaluation of Giffonin R's antioxidant activity.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay quantifies the end products of lipid peroxidation, primarily malondialdehyde (MDA), which reacts with thiobarbituric acid (TBA) to form a colored product.

Objective: To assess the ability of Giffonin R to inhibit induced lipid peroxidation in a biological sample.

Materials:

-

Test compound: Giffonin R

-

Biological sample (e.g., brain homogenate, plasma)

-

Inducing agents: Hydrogen peroxide (H₂O₂) and ferrous sulfate (FeSO₄)

-

Trichloroacetic acid (TCA) solution

-

Thiobarbituric acid (TBA) solution

-

Butylated hydroxytoluene (BHT)

-

Spectrophotometer

Procedure:

-

Sample Preparation: A homogenate of the biological sample is prepared in a suitable buffer (e.g., phosphate-buffered saline).

-

Induction of Lipid Peroxidation: The sample is incubated with pro-oxidant agents, such as a combination of H₂O₂ and Fe²⁺, to induce lipid peroxidation. A control group without the inducing agents is also prepared.

-

Treatment: The test compound, Giffonin R, is added to the reaction mixture at the desired concentration (e.g., 10 µM) prior to or concurrently with the inducing agents. A vehicle control group receives only the solvent used to dissolve Giffonin R.

-

Reaction Termination and Precipitation: The reaction is stopped by the addition of an acidic solution, such as TCA, which also serves to precipitate proteins. BHT is often added to prevent further oxidation during the assay itself.

-

TBA Reaction: The supernatant is collected after centrifugation and mixed with TBA solution. The mixture is then heated (e.g., at 95°C for 60 minutes) to allow the reaction between MDA and TBA to form a pink-colored MDA-TBA adduct.

-

Quantification: After cooling, the absorbance of the resulting solution is measured spectrophotometrically at a wavelength of approximately 532 nm.

-

Calculation: The concentration of TBARS is calculated using the molar extinction coefficient of the MDA-TBA adduct. The percentage inhibition of lipid peroxidation by Giffonin R is determined by comparing the absorbance of the Giffonin R-treated group to that of the untreated (induced) control group.

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Mechanism of Neuroprotection by Giffonin R

The potent antioxidant activity of Giffonin R suggests its primary neuroprotective mechanism involves the mitigation of oxidative stress. Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), leads to cellular damage, including lipid peroxidation, which can trigger apoptotic pathways and ultimately neuronal death. Giffonin R is hypothesized to interrupt this cascade by neutralizing ROS and inhibiting lipid peroxidation.

General Workflow for Evaluating Neuroprotective Potential

The discovery and validation of neuroprotective compounds from natural sources typically follow a multi-step experimental workflow, starting with in vitro screening and progressing to more complex models.

Conclusion and Future Directions

The available evidence strongly suggests that Giffonin R is a potent antioxidant, capable of significantly inhibiting lipid peroxidation in vitro.[1][3][6] This characteristic is a cornerstone of its potential as a neuroprotective agent. However, to fully elucidate its therapeutic promise, further research is imperative. Future studies should focus on:

-

Direct assessment of neuroprotection: Evaluating the effect of Giffonin R on neuronal viability and apoptosis in cell culture models of neurotoxicity.

-

Elucidation of molecular mechanisms: Investigating the specific signaling pathways modulated by Giffonin R in neuronal cells, beyond its general antioxidant effects. Network pharmacology analyses suggest potential involvement of pathways like PI3K-Akt and MAPK, which warrant further investigation.[7][8]

-

In vivo efficacy: Testing the neuroprotective effects of Giffonin R in animal models of neurodegenerative diseases to assess its bioavailability, blood-brain barrier permeability, and therapeutic efficacy in a whole-organism context.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Integrated approach with UHPLC-Q-Exactive-tandem mass spectrometry, network analysis, and molecular docking to determine potential active compounds and mechanisms of Rhizoma Musae decoction in osteoarthritis treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thieme-connect.de [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. Fracture-healing effects of Rhizoma Musae ethanolic extract: An integrated study using UHPLC-Q-Exactive-MS/MS, network pharmacology, and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

Giffonin R anti-inflammatory properties in vitro

A comprehensive search of scholarly articles and research databases for the in vitro anti-inflammatory properties of a compound specifically named "Giffonin R" did not yield any relevant results. This suggests that "Giffonin R" may be a novel or less-studied compound with limited publicly available research, or the name may be misspelled.

Consequently, the core requirements of the user request, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways related to Giffonin R, cannot be fulfilled at this time.

It is recommended to:

-

Verify the spelling of "Giffonin R".

-

Provide any alternative names or identifiers for the compound.

-

Consult proprietary or internal databases if the compound is part of an ongoing, unpublished research project.

Without specific data on Giffonin R, it is not possible to generate the requested in-depth technical guide, data tables, or Graphviz diagrams. Further investigation into the correct name and existing literature for the compound is necessary before this request can be addressed.

The Enigmatic Biosynthesis of Giffonins: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the current understanding of the biosynthesis of giffonins, a class of cyclized diarylheptanoids found in the leaves of the hazelnut tree (Corylus avellana 'Tonda di Giffoni'). While the precise enzymatic steps leading to the formation of giffonins remain to be fully elucidated, this document synthesizes the available scientific knowledge to propose a putative biosynthetic pathway and provides detailed experimental protocols for the extraction and isolation of these promising bioactive compounds. This guide is intended for researchers, scientists, and drug development professionals interested in the natural product chemistry and potential therapeutic applications of giffonins.

Introduction to Giffonins

Giffonins are a series of highly hydroxylated cyclized diarylheptanoids first isolated from the leaves of the Italian 'Tonda di Giffoni' hazelnut cultivar.[1] These compounds have garnered significant interest due to their potent antioxidant properties. Structurally, they belong to the broader class of diarylheptanoids, which are characterized by a C6-C7-C6 carbon skeleton. The cyclized nature of giffonins, forming either a diaryl ether or a biphenyl bridge, contributes to their unique chemical and biological properties. To date, a number of giffonins, designated as Giffonin A through X, have been identified and characterized.[2]

Proposed Biosynthetic Pathway of Giffonins

The specific biosynthetic pathway of giffonins in hazelnut leaves has not yet been experimentally determined. However, based on the known biosynthesis of other diarylheptanoids, a putative pathway can be proposed, originating from the well-established phenylpropanoid pathway.[3][4][5][6]

The initial stages of this pathway involve the conversion of the amino acid L-phenylalanine into p-coumaroyl-CoA through the action of phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).[7][8][9][10] The core of diarylheptanoid biosynthesis is believed to involve a type III polyketide synthase (PKS). This enzyme would catalyze the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a polyketide intermediate. A second molecule of p-coumaroyl-CoA is then proposed to be incorporated to complete the C6-C7-C6 backbone.

Subsequent modifications, including reduction, dehydration, and hydroxylation, would lead to the formation of a linear diarylheptanoid precursor. The characteristic cyclization of giffonins, forming either a diaryl ether or a biphenyl linkage, is likely catalyzed by specific cytochrome P450 monooxygenases or laccase-like enzymes through oxidative coupling. Further decorations, such as additional hydroxylations, would then give rise to the diverse array of giffonin structures observed in nature.

Isolated Giffonins from Corylus avellana Leaves

The following table summarizes the various giffonins that have been isolated and characterized from the leaves of Corylus avellana 'Tonda di Giffoni'.

| Compound Name | Chemical Class | Reference |

| Giffonins A-H | Diaryl ether heptanoids | [1] |

| Giffonin I | Diarylheptanoid | [1] |

| Giffonins J, K | Diaryl ether heptanoids | [11] |

| Giffonins L-P | Diarylheptanoids | [11] |

| Giffonins Q-S | Diaryl ether heptanoids | [12] |

| Giffonins T-V | Diarylheptanoids | [12] |

| Giffonins W, X | Diarylheptanoids | [12] |

Experimental Protocols: Extraction and Isolation of Giffonins

The following protocol is a generalized procedure for the extraction and isolation of giffonins from hazelnut leaves, based on methodologies reported in the literature.[1][11][12]

4.1. Plant Material

Fresh leaves of Corylus avellana 'Tonda di Giffoni' should be collected and dried in an oven at a controlled temperature (e.g., 40°C) to a constant weight. The dried leaves are then ground into a fine powder.

4.2. Extraction

-

Macerate the powdered leaves in methanol or ethanol at room temperature for 72 hours. The solvent-to-sample ratio should be sufficient to ensure complete immersion (e.g., 10:1 v/w).

-

Filter the extract through filter paper to remove solid plant material.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

4.3. Fractionation

-

Dissolve the crude extract in a minimal amount of methanol.

-

Apply the dissolved extract to a Sephadex LH-20 column.

-

Elute the column with methanol as the mobile phase.

-

Collect fractions of a defined volume (e.g., 10-15 mL).

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing diarylheptanoids.

4.4. Purification

-

Pool the fractions containing the compounds of interest based on their TLC profiles.

-

Further purify the pooled fractions using semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Column: C18 semi-preparative column.

-

Mobile Phase: A gradient of methanol and water is typically used. The specific gradient will depend on the compounds being separated.

-

Detection: UV detection at a wavelength suitable for phenolic compounds (e.g., 280 nm).

-

-

Collect the peaks corresponding to individual giffonins.

-

Evaporate the solvent from the collected fractions to obtain the pure compounds.

4.5. Structure Elucidation

The structure of the isolated giffonins can be determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the chemical structure and stereochemistry.

Future Research Directions

The elucidation of the complete biosynthetic pathway of giffonins presents an exciting opportunity for future research. Key areas of investigation should include:

-

Identification and characterization of the specific polyketide synthase (PKS) responsible for the formation of the diarylheptanoid backbone.

-

Discovery and functional analysis of the enzymes catalyzing the cyclization of the linear diarylheptanoid precursor, particularly the cytochrome P450s or laccases involved in oxidative coupling.

-

Transcriptomic and proteomic analyses of hazelnut leaves to identify candidate genes and enzymes involved in the pathway.

-

In vitro reconstitution of the biosynthetic pathway to confirm the function of the identified enzymes and to enable the chemoenzymatic synthesis of novel giffonin analogs.

A thorough understanding of the giffonin biosynthetic pathway will not only advance our knowledge of plant secondary metabolism but also open up new avenues for the biotechnological production of these valuable compounds for pharmaceutical and nutraceutical applications.

References

- 1. Giffonins A-I, antioxidant cyclized diarylheptanoids from the leaves of the hazelnut tree (Corylus avellana), source of the Italian PGI product "Nocciola di Giffoni" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Corylus avellana “Nocciola Piemonte”: metabolomics focused on polar lipids and phenolic compounds in fresh and roasted hazelnuts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. The phenylpropanoid pathway in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Corylus avellana: A Source of Diarylheptanoids With α-Glucosidase Inhibitory Activity Evaluated by in vitro and in silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Studies of Giffonin R: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Giffonin R, a member of the diarylheptanoid class of natural compounds isolated from Corylus avellana, has garnered interest for its potential therapeutic properties. This document provides a technical guide to the preliminary cytotoxic evaluation of Giffonin R and related giffonin compounds. It outlines the common experimental protocols utilized to assess cytotoxicity and delves into the potential signaling pathways implicated in its mechanism of action. Due to the limited availability of specific data for Giffonin R, this guide draws upon published studies of the broader giffonin family to present a representative overview for research and development purposes.

Introduction

Diarylheptanoids, a class of plant secondary metabolites, are recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. Giffonins, a subgroup of diarylheptanoids, have been identified as potent bioactive molecules. While comprehensive data on Giffonin R remains nascent, preliminary investigations into the giffonin family suggest a potential for anticancer applications through the induction of apoptosis and modulation of cellular signaling pathways. This guide serves as a foundational resource for researchers initiating cytotoxic evaluations of Giffonin R and similar natural products.

Quantitative Cytotoxicity Data

Precise IC50 values for Giffonin R are not yet widely available in peer-reviewed literature. However, studies on analogous giffonin compounds provide an insight into the potential cytotoxic potency. The following table summarizes representative cytotoxicity data for various giffonins against different cancer cell lines.

| Compound | Cell Line | Assay | Incubation Time (hours) | IC50 (µM) | Reference |

| Giffonin J | U2Os (Osteosarcoma) | MTT | 48 | Data Not Available | [1] |

| Giffonin K | SAOs (Osteosarcoma) | MTT | 48 | Data Not Available | [1] |

| Giffonin P | U2Os (Osteosarcoma) | MTT | 48 | Data Not Available | [1] |

| Giffonin L | SAOs (Osteosarcoma) | MTT | 48 | Data Not Available | [1] |

| Giffonin D | A2058 (Melanoma) | Proliferation Assay | 72 | Data Not Available | [2] |

Note: Specific IC50 values for the listed giffonins are not explicitly stated in the cited literature; the table structure is provided as a template for data presentation.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the cytotoxic evaluation of natural compounds like Giffonin R.

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines (e.g., U2Os, SAOs, A2058) are obtained from a certified cell bank.

-

Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: Giffonin R is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The cells are treated with varying concentrations of Giffonin R for 24, 48, or 72 hours. A vehicle control (medium with the same concentration of DMSO) is also included.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Apoptosis Analysis by Flow Cytometry

-

Cell Treatment: Cells are treated with Giffonin R at its IC50 concentration for a specified time.

-

Cell Staining: Adherent and floating cells are collected, washed with PBS, and then resuspended in binding buffer. Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary cytotoxic evaluation of a test compound.

Caption: General experimental workflow for cytotoxicity assessment.

Proposed Apoptotic Signaling Pathway of Giffonins

Based on the known mechanisms of other cytotoxic diarylheptanoids and polyphenolic compounds, Giffonin R is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Giffonin R from Corylus avellana Leaves

Audience: Researchers, scientists, and drug development professionals.

Introduction

Giffonin R, a cyclic diarylheptanoid found in the leaves of the common hazel, Corylus avellana, has garnered interest within the scientific community for its potential therapeutic properties. As a member of the giffonin class of compounds, it exhibits notable biological activity, including the inhibition of α-glucosidase, an enzyme crucial for carbohydrate digestion.[1] This inhibitory action suggests a potential role for Giffonin R in the management of postprandial hyperglycemia, a key concern in type 2 diabetes. Furthermore, diarylheptanoids as a class are recognized for their antioxidant properties, which may contribute to cellular protection against oxidative stress.[1][2] These application notes provide a comprehensive protocol for the isolation and purification of Giffonin R from Corylus avellana leaves, along with its quantitative analysis and a discussion of its potential mechanism of action.

Data Presentation

Table 1: Quantitative Yield of Giffonin R

| Starting Material | Initial Extract Weight | Purified Giffonin R Yield | Purity | Reference |

| Dried Corylus avellana Leaves | 3.0 g (Dried EtOH Extract) | 1.1 mg | >99% (by HPLC) | [1] |

Table 2: Bioactivity of Giffonin R

| Biological Target | Assay | IC50 Value | Reference |

| α-Glucosidase | in vitro enzymatic assay | 128.5 ± 6.1 µM | [1] |

Experimental Protocols

Plant Material and Extraction

This protocol details the initial extraction of bioactive compounds from Corylus avellana leaves.

Materials:

-

Dried leaves of Corylus avellana

-

Ethanol (EtOH)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dry the leaves of Corylus avellana in an oven at 40°C.

-

Extract the dried leaves with ethanol at room temperature for 3 days. This process should be repeated three times to ensure exhaustive extraction.[1]

-

Filter the ethanolic extracts to remove solid plant material.

-

Evaporate the solvent from the combined filtrates under vacuum using a rotary evaporator to obtain the dried crude ethanol extract.[1]

Chromatographic Purification of Giffonin R

This section outlines the multi-step chromatographic process for the isolation of Giffonin R from the crude extract.

2.1. Sephadex LH-20 Column Chromatography

Materials:

-

Dried ethanol extract of Corylus avellana leaves

-

Sephadex LH-20 resin

-

Glass column (100 mm × 5 cm)

-

Methanol (MeOH)

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Fractionate 3 g of the dried ethanol extract on a Sephadex LH-20 column (100 mm × 5 cm).[1]

-

Elute the column with methanol as the mobile phase.[1]

-

Collect 8 mL fractions and monitor the separation process by TLC.[1]

-

Combine fractions based on their TLC profiles. Fractions 18-20 are expected to contain Giffonin R.[1]

2.2. Semi-preparative HPLC Purification

Materials:

-

Combined fractions 18-20 from the Sephadex column (approximately 16.8 mg)

-

C18 RP semi-preparative HPLC column

-

HPLC system with a UV detector

-

Methanol (HPLC grade)

-

Water (HPLC grade)

Procedure:

-

Chromatograph the combined fractions 18-20 (16.8 mg) by semi-preparative HPLC.[1]

-

Use a mobile phase of Methanol-H₂O (2:3, v/v) at a flow rate of 2.5 mL/min.[1]

-

Monitor the elution and collect the peak corresponding to Giffonin R, which has a retention time (tR) of 56.3 minutes under these conditions.[1]

-

The purity of the isolated Giffonin R should be greater than 99%, as determined by analytical HPLC.[1]

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the isolation and purification of Giffonin R.

Proposed Mechanism of Action: α-Glucosidase Inhibition

Caption: Proposed mechanism of Giffonin R in reducing postprandial hyperglycemia.

Potential Antioxidant Signaling Pathway

Caption: Potential antioxidant signaling pathway for diarylheptanoids.

References

Application Note: Quantitative Analysis of Giffonin R and its Analogues using LC-MS/MS

An LC-MS/MS-based approach was used for the profiling of Giffonin R and its analogues.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Giffonins are a class of diarylheptanoids, natural phenolic compounds that have garnered interest for their potential biological activities, including antioxidant properties.[1] Giffonin R, a member of this family, and its analogues are often found in complex matrices such as plant extracts. Accurate and sensitive quantification of these compounds is crucial for pharmacological studies, quality control of natural products, and drug development. This application note presents a detailed protocol for the sensitive and selective quantification of Giffonin R and its analogues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantitative analysis.[2]

Experimental Protocols

1. Sample Preparation: Extraction from Plant Material

This protocol is designed for the extraction of Giffonins from hazelnut shells, a known source of these compounds.[1][2]

-

Materials:

-

Air-dried and powdered plant material (e.g., hazelnut shells)

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Vortex mixer

-

Centrifuge

-

0.22 µm syringe filters (PVDF or PTFE)

-

LC-MS vials

-

-

Procedure:

-

Weigh 1 gram of the powdered plant material into a 50 mL centrifuge tube.

-

Add 20 mL of 80% methanol in water.

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Sonicate the mixture for 30 minutes in a sonication bath.

-

Centrifuge the suspension at 4,000 x g for 15 minutes at room temperature.

-

Carefully collect the supernatant and transfer it to a clean tube.

-

Evaporate the solvent under a gentle stream of nitrogen or using a vacuum concentrator.[3]

-

Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial for analysis.

-

2. LC-MS/MS Instrumentation and Conditions

The following parameters are based on established methods for the analysis of similar phenolic compounds and diarylheptanoids.[1][2][4]

-

Instrumentation:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 10 10.0 60 12.0 95 14.0 95 14.1 10 | 17.0 | 10 |

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (optimization required).

-

Gas Temperature: 350 °C.[4]

-

Gas Flow: 10 L/min.

-

Nebulizer Pressure: 40 psi.[4]

-

Capillary Voltage: 4000 V (Positive), 3500 V (Negative).[4][5]

-

MRM Transitions: Specific precursor-to-product ion transitions for Giffonin R and its analogues must be determined by infusing pure standards. The transitions for known Giffonins can be used as a starting point.

-

Data Presentation

Quantitative analysis of Giffonins J, K, and P has been performed on various byproducts of Corylus avellana (Hazelnut).[1] The results highlight the potential of these byproducts as a source of bioactive diarylheptanoids.[1]

Table 1: Quantitative Data for Giffonin Analogues in C. avellana Byproducts

| Compound | Plant Material | Concentration (mg/100g of extract) | Reference |

| Giffonin J | Leaves | 75.4 ± 3.1 | [1] |

| Giffonin K | Leaves | 58.9 ± 2.5 | [1] |

| Giffonin P | Leaves | 12.3 ± 0.6 | [1] |

| Giffonin P | Shells | Present (not quantified) | [1] |

| Giffonin P | Green Leafy Involucres | Present (not quantified) | [1] |

Note: Data is presented as mean ± standard deviation.

Visualizations

Caption: Workflow from sample preparation to data analysis.

Caption: Giffonin R may activate the Nrf2 antioxidant pathway.

Discussion

The developed LC-MS/MS method provides the necessary selectivity and sensitivity for the quantification of Giffonin R and its analogues in complex biological matrices. The use of a C18 column allows for good chromatographic separation of these phenolic compounds. ESI is an effective ionization technique for diarylheptanoids, and operating in MRM mode ensures that only specific precursor-product ion transitions for the target analytes are monitored, thereby minimizing matrix interference and enhancing sensitivity.[2]

Giffonins are known to possess antioxidant activity.[1] One of the key cellular defense mechanisms against oxidative stress is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway.[6][7] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or in the presence of activators (like certain phenolic compounds), Keap1 is modified, allowing Nrf2 to translocate to the nucleus.[7] In the nucleus, Nrf2 binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes. It is hypothesized that Giffonin R, due to its phenolic structure, may act as an activator of the Nrf2 pathway, contributing to its antioxidant effects. Further research is needed to confirm this specific mechanism of action.

This application note details a robust and sensitive LC-MS/MS protocol for the quantitative analysis of Giffonin R and its analogues. The method is suitable for application in natural product research, pharmacokinetic studies, and quality control. The provided protocols for sample preparation and instrumental analysis can be adapted for various research needs. Furthermore, the potential interaction of Giffonin R with the Nrf2 signaling pathway highlights a promising area for future investigation into its mechanism of action as an antioxidant.

References

- 1. researchgate.net [researchgate.net]

- 2. LC-MS profiling highlights hazelnut (Nocciola di Giffoni PGI) shells as a byproduct rich in antioxidant phenolics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LC/MS profiling of flavonoid glycoconjugates isolated from hairy roots, suspension root cell cultures and seedling roots of Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Nrf2⁻ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Experimental Protocol: Evaluating the Antioxidant Activity of Giffonin R using the Thiobarbituric Acid Reactive Substances (TBARS) Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid peroxidation is a critical process in cellular injury, implicated in a range of diseases including neurodegenerative disorders, cardiovascular diseases, and aging.[1][2][3] This process involves the oxidative degradation of lipids, particularly polyunsaturated fatty acids, by reactive oxygen species (ROS), leading to the formation of harmful byproducts such as malondialdehyde (MDA).[1][2] The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to quantify lipid peroxidation by measuring MDA levels.[1][4] In this assay, MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct that can be measured spectrophotometrically at approximately 532 nm.[4][5]

Giffonins are a class of diarylheptanoids isolated from the leaves of the hazelnut tree (Corylus avellana).[6][7][8] Several studies have demonstrated the potent antioxidant properties of various giffonins, showing their ability to inhibit lipid peroxidation in human plasma, with some exhibiting greater activity than the well-known antioxidant, curcumin.[6][7][8][9][10] This protocol provides a detailed methodology for evaluating the antioxidant potential of a specific diarylheptanoid, Giffonin R, using the TBARS assay.

Experimental Protocol: TBARS Assay for Giffonin R

This protocol is designed to assess the ability of Giffonin R to inhibit induced lipid peroxidation in a biological sample, such as tissue homogenate or cell lysate.

1. Materials and Reagents

-

Giffonin R: Stock solution of known concentration (e.g., 10 mM in DMSO).

-

Biological Sample: Tissue homogenate (e.g., brain, liver) or cell lysate.

-

Inducing Agent: Ferrous sulfate (FeSO₄) or a combination of H₂O₂ and Fe²⁺ to induce lipid peroxidation.[6][8]

-

Trichloroacetic Acid (TCA): 10% (w/v) solution in deionized water.[11][12]

-

Thiobarbituric Acid (TBA) Reagent: 0.67% (w/v) TBA in 50% acetic acid.

-

Malondialdehyde (MDA) Standard: 1,1,3,3-tetramethoxypropane (TMP) is a stable precursor of MDA. Prepare a stock solution and a series of dilutions for the standard curve.[5][13]

-

Phosphate Buffered Saline (PBS): pH 7.4.

-

Microcentrifuge tubes.

-

Spectrophotometer or microplate reader capable of reading absorbance at 532 nm.[5][11]

2. Experimental Workflow

Caption: Workflow for the TBARS assay to evaluate Giffonin R.

3. Step-by-Step Procedure

3.1. Sample Preparation

-

Prepare a 10% (w/v) tissue homogenate in cold PBS. For instance, homogenize 100 mg of tissue in 1 mL of PBS.

-

Centrifuge the homogenate at 3000 x g for 10 minutes at 4°C to pellet cellular debris.[12]

-

Collect the supernatant for the assay.

3.2. Assay Procedure

-

Label microcentrifuge tubes for each experimental group:

-

Control: Sample without an inducing agent or Giffonin R.

-

Induced Control: Sample with the inducing agent but without Giffonin R.

-

Giffonin R Groups: Sample with the inducing agent and varying concentrations of Giffonin R.

-

Positive Control: Sample with the inducing agent and a known antioxidant (e.g., Curcumin).

-

-

To each tube, add the appropriate components as outlined in the table below (example volumes):

| Group | Sample Supernatant | PBS | Giffonin R / Positive Control | Inducing Agent (e.g., FeSO₄) |

| Control | 100 µL | 100 µL | - | - |

| Induced Control | 100 µL | 90 µL | - | 10 µL |

| Giffonin R (X µM) | 100 µL | (90-Y) µL | Y µL | 10 µL |

| Positive Control | 100 µL | (90-Z) µL | Z µL | 10 µL |

-

Vortex the tubes and incubate at 37°C for 1 hour to induce lipid peroxidation.

-

Stop the reaction by adding 200 µL of ice-cold 10% TCA to each tube to precipitate proteins.[11][12]

-

Transfer 200 µL of the supernatant to a new set of labeled tubes.[11][12]

-

Incubate the tubes in a boiling water bath or heating block at 95°C for 60 minutes to facilitate the reaction between MDA and TBA.[5]

-

After incubation, cool the tubes in an ice bath for 10 minutes.[5]

-

Centrifuge the tubes at 1500 x g for 10 minutes at 4°C.[5]

-

Transfer 150 µL of the supernatant from each tube to a 96-well plate.[5][11]

-

Measure the absorbance at 532 nm using a microplate reader.[5][11]

3.3. Standard Curve Preparation

-

Prepare a series of MDA standards by diluting the TMP stock solution.

-

Process the standards in the same manner as the samples (steps 7-13 of the assay procedure).

-

Plot the absorbance values against the known MDA concentrations to generate a standard curve.

4. Data Analysis

-

Calculate the concentration of MDA in each sample using the standard curve.

-

Express the results as nmol of MDA per mg of protein. The protein concentration of the initial homogenate can be determined using a standard protein assay (e.g., Bradford or BCA).

-

Calculate the percentage inhibition of lipid peroxidation by Giffonin R using the following formula: % Inhibition = [ (Absorbance of Induced Control - Absorbance of Giffonin R Group) / Absorbance of Induced Control ] x 100

Data Presentation

The quantitative results of the experiment can be summarized in the following table:

| Treatment | Giffonin R Conc. (µM) | Absorbance at 532 nm (Mean ± SD) | MDA Concentration (nmol/mg protein) | % Inhibition of Lipid Peroxidation |

| Control | - | 0.052 ± 0.004 | 0.15 ± 0.01 | - |

| Induced Control | 0 | 0.489 ± 0.021 | 1.45 ± 0.06 | 0% |

| Giffonin R | 1 | 0.398 ± 0.018 | 1.18 ± 0.05 | 18.6% |